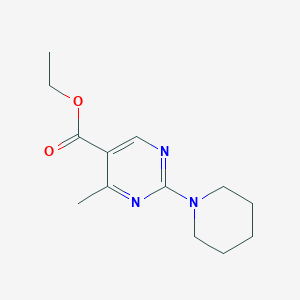![molecular formula C19H17FN4O3 B011934 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid CAS No. 100426-72-0](/img/structure/B11934.png)
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
Overview
Description
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a chemical compound that belongs to the class of naphthyridine carboxylic acids. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial DNA, which ultimately leads to bacterial cell death. It has also been shown to inhibit the activity of bacterial topoisomerases, which are enzymes that are essential for bacterial DNA replication.
Biochemical And Physiological Effects
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use as an antifungal agent. In addition, it has been shown to exhibit low toxicity towards mammalian cells, which makes it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid in lab experiments include its potent antibacterial activity, low toxicity towards mammalian cells, and ease of synthesis. However, its limitations include its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid. One potential direction is to investigate its potential use as an antifungal agent. Another potential direction is to explore its potential use as a therapeutic agent for the treatment of bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Scientific Research Applications
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use as an antifungal agent.
properties
CAS RN |
100426-72-0 |
|---|---|
Product Name |
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid |
Molecular Formula |
C19H17FN4O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN4O3/c20-15-10-13-16(25)14(19(26)27)11-24(12-4-2-1-3-5-12)17(13)22-18(15)23-8-6-21-7-9-23/h1-5,10-11,21H,6-9H2,(H,26,27) |
InChI Key |
OLFLLRNKUOVXCH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=CC=C4)C(=O)O)F |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=CC=C4)C(=O)O)F |
synonyms |
6-FLUORO-4-OXO-1-PHENYL-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

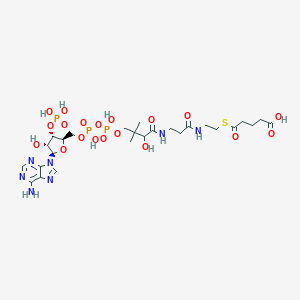
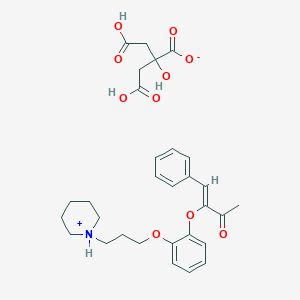
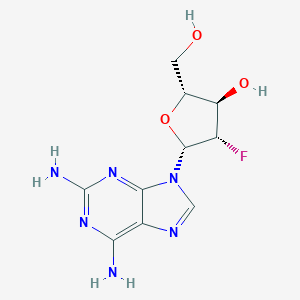
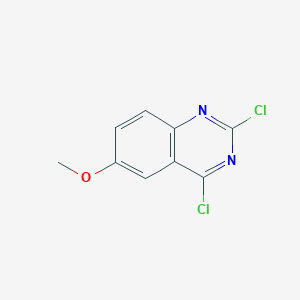
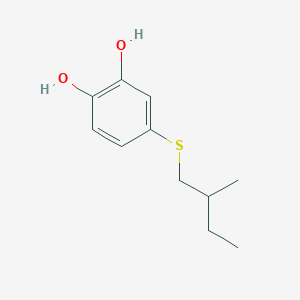

![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
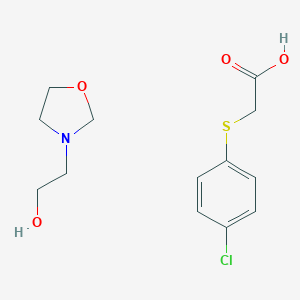
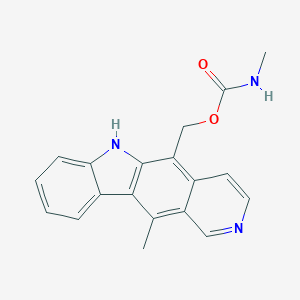
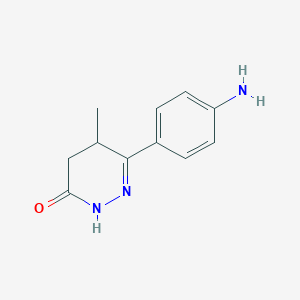
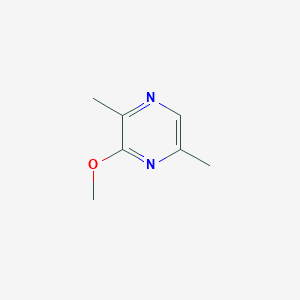
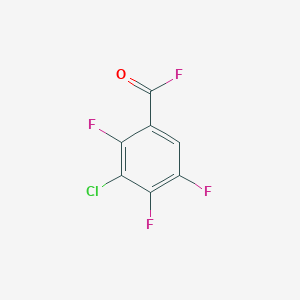
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
